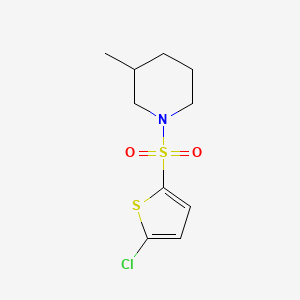

1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine

Description

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-3-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2S2/c1-8-3-2-6-12(7-8)16(13,14)10-5-4-9(11)15-10/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYYJJDHCDTTBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201332466 | |

| Record name | 1-(5-chlorothiophen-2-yl)sulfonyl-3-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49733129 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

500149-12-2 | |

| Record name | 1-(5-chlorothiophen-2-yl)sulfonyl-3-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine typically involves the reaction of 5-chloro-thiophene-2-sulfonyl chloride with 3-methyl-piperidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Products with different substituents on the thiophene ring.

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Scientific Research Applications

1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Piperidine Derivatives

a) Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine hydrochloride

This analog () shares the piperidine core and thiophene-sulfonyl group but lacks the chlorine substituent on the thiophene ring. Additionally, the methylamine group at the 3-position may enhance solubility in polar solvents compared to the 3-methyl group in the target compound. Such substitutions highlight how electronic and steric modifications influence physicochemical properties .

b) 1-(5-Chloro-thiophene-2-sulfonyl)-pyrrolidine-2S-carboxylic acid derivatives

Replacing piperidine with pyrrolidine (a five-membered ring, ) reduces ring size, increasing conformational rigidity and steric constraints. The carboxylic acid and amide substituents in this analog introduce hydrogen-bonding sites, which may improve target selectivity in enzyme inhibition compared to the simpler 3-methyl-piperidine structure. The chlorine atom’s presence in both compounds suggests shared electronic effects, but the pyrrolidine scaffold may limit rotational freedom, affecting pharmacokinetics .

Aryl-Substituted Piperidines

Aryl-substituted piperidines, such as 1-(2-chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one (), demonstrate enhanced bioactivity due to bulky aryl groups at the 2- and 6-positions. These substituents improve lipophilicity and membrane permeability, whereas the sulfonyl group in the target compound prioritizes solubility and hydrogen bonding. The chloroacetyl group in this analog may confer reactivity toward nucleophiles, unlike the stable sulfonyl linkage in the target compound .

Sulfonyl Group Impact on Crystal Packing

Compounds like 2-(biphenyl-4-yl)-5-[3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-yl-sulfonyl)thiophen-2-yl]-1,3 () exhibit sulfonyl-mediated hydrogen bonding (C–H···N interactions), forming one-dimensional chains in crystal structures. The 5-chloro-thiophene-sulfonyl group in the target compound likely engages in similar interactions, but the methyl group on piperidine may introduce steric hindrance, altering packing efficiency and melting points .

Electronic Effects

The chlorine atom on the thiophene ring increases electron density withdrawal, enhancing the sulfonyl group’s electrophilicity.

Solubility and Lipophilicity

Sulfonyl groups generally improve aqueous solubility, but the 3-methyl group on piperidine may counterbalance this by increasing lipophilicity. In contrast, pyrrolidine derivatives () with polar amide groups exhibit higher solubility but lower membrane permeability .

Biological Activity

1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to a thiophene sulfonyl group, which contributes to its unique chemical properties. The presence of the chloro substituent on the thiophene ring enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperidine ring may enhance binding affinity through hydrophobic interactions. This dual interaction mechanism allows the compound to modulate various biochemical pathways effectively.

Biological Activities

- Enzyme Inhibition : The compound has been shown to act as a probe or ligand in biochemical assays, facilitating the study of enzyme interactions. It may inhibit specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these effects fully.

- Receptor Binding : Preliminary studies suggest that this compound may bind to certain receptors, potentially influencing signaling pathways related to neurological functions. Its structural characteristics allow it to fit into receptor sites effectively, which can lead to modulation of receptor activity.

- Medicinal Chemistry Applications : It serves as a building block for the synthesis of pharmaceutical compounds targeting neurological pathways. Its versatility makes it suitable for developing new therapeutic agents.

Case Studies and Experimental Results

A series of studies have investigated the biological activity of similar compounds and their derivatives, providing insights into structure-activity relationships (SAR). For instance:

- SAR Studies : Compounds with varying substituents on the thiophene ring were synthesized and tested for their inhibitory activities against specific enzymes. These studies revealed that modifications could significantly enhance or reduce biological potency .

- In Vitro Characterization : In vitro assays demonstrated that derivatives of thiophene compounds exhibited varying degrees of activity against target enzymes. For example, certain modifications increased potency against lipoxygenase (12-LOX), highlighting the importance of structural variations .

Data Table: Comparative Biological Activity

| Compound | Target Enzyme/Receptor | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | 12-LOX | 0.24 | High potency observed |

| Compound B | COX-1 | 0.72 | Effective dual inhibitor |

| This compound | TBD | TBD | Potential for further study |

Q & A

Q. What are the established synthetic routes for 1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of 3-methyl-piperidine using 5-chloro-thiophene-2-sulfonyl chloride. Key steps include:

- Nucleophilic substitution : Piperidine reacts with the sulfonyl chloride under anhydrous conditions (e.g., DCM or THF) at 0–5°C to minimize side reactions .

- Temperature control : Elevated temperatures (>25°C) may lead to over-sulfonylation or decomposition of the thiophene ring.

- Catalyst use : Triethylamine or DMAP is often added to neutralize HCl byproducts and enhance reactivity .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical due to polar byproducts. Yield optimization (~60–75%) requires strict moisture control .

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR : Signals for the piperidine methyl group (δ 1.2–1.4 ppm) and thiophene protons (δ 6.8–7.2 ppm) confirm regiochemistry .

- ¹³C NMR : Sulfonyl carbon resonance at δ 115–120 ppm and thiophene chlorine coupling patterns validate the sulfonate linkage .

- X-ray crystallography : Used to resolve ambiguities in stereochemistry, particularly for piperidine ring conformations (e.g., chair vs. boat) .

- HRMS : High-resolution mass spectrometry confirms molecular formula (C₁₀H₁₄ClNO₂S₂) with <2 ppm error .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonyl group’s LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic attack at sulfur .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like MOE. The thiophene ring’s chlorine atom may form halogen bonds with aromatic residues (e.g., Phe) in binding pockets .

- Solvent modeling : COSMO-RS simulations predict solubility trends; DMSO enhances sulfonate stability compared to polar protic solvents .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Assay standardization :

- Metabolite screening : LC-MS/MS identifies degradation products (e.g., hydrolyzed sulfonamides) that may skew activity results .

- Triangulation : Cross-reference data with structural analogs (e.g., 3-(trifluoromethyl)pyridine-2-sulfonyl derivatives) to isolate substituent-specific effects .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the piperidine moiety?

Methodological Answer:

- Ring substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of piperidine to enhance metabolic stability while monitoring steric effects via molecular dynamics .

- Conformational analysis : Compare chair (low-energy) and twisted-boat (high-energy) conformers using variable-temperature NMR to correlate flexibility with target binding .

- Bioisosteric replacement : Replace the methyl group with cyclopropyl to evaluate π-π stacking improvements in enzyme inhibition assays .

Q. How should researchers design experiments to resolve conflicting solubility data in aqueous vs. organic media?

Methodological Answer:

- Phase-solubility diagrams : Measure solubility in binary solvent systems (e.g., water/ethanol) to identify co-solvents that stabilize the sulfonate group .

- Surface plasmon resonance (SPR) : Quantify aggregation tendencies in PBS buffer; >10% aggregation at 100 µM suggests formulation challenges .

- Salt formation trials : Test hydrochloride or mesylate salts to improve aqueous solubility while monitoring pH-dependent stability (e.g., via UPLC at pH 2–9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.